molecular formula C16H15N3O3S B2692365 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097857-94-6

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2692365
CAS No.: 2097857-94-6
M. Wt: 329.37
InChI Key: PHDIKUYXVCWPBJ-UHFFFAOYSA-N
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Description

Historical Development and Significance of 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has been a cornerstone of medicinal chemistry since its first synthesis in the late 19th century. Early work focused on its structural novelty, but by the mid-20th century, researchers recognized its pharmacological potential. The discovery that 1,2,3-thiadiazoles could mimic biological nucleophiles while introducing sulfur-based reactivity opened avenues for drug development. Commercial drugs such as methazolamide and acetazolamide, which feature 1,3,4-thiadiazole isomers, demonstrated the therapeutic viability of thiadiazole derivatives, spurring interest in their 1,2,3-substituted counterparts.

The scaffold’s significance lies in its electronic configuration: the sulfur atom contributes to π-electron delocalization, while nitrogen atoms enable hydrogen bonding and coordination with metal ions. These properties facilitate interactions with biological targets such as enzymes and receptors, making 1,2,3-thiadiazoles versatile candidates for antimicrobial, anticancer, and anti-inflammatory agents.

Structural Characteristics of 1,2,3-Thiadiazole Heterocycles

The 1,2,3-thiadiazole ring system (C₂N₂S) exhibits unique structural features:

  • Aromaticity : Partial delocalization of π-electrons across the ring stabilizes the structure, enabling participation in electrophilic substitution reactions.
  • Polarity : The sulfur atom introduces dipole moments, enhancing solubility in polar solvents and biological membranes.
  • Tautomerism : Prototropic shifts between 1,2,3-thiadiazole and its tautomeric forms influence reactivity and binding affinity.

Substituents at the 4- and 5-positions modulate these properties. For example, electron-withdrawing groups (e.g., carboxamide) increase electrophilicity, while aromatic substituents (e.g., furan) enhance π-π stacking interactions. The compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide exemplifies this modularity, combining a hydrophobic methyl group, a polar carboxamide, and a furan-containing aryl moiety (Table 1).

Table 1: Structural Components of this compound

Component Role Impact on Properties
4-Methyl group Hydrophobic anchor Enhances lipid membrane permeability
5-Carboxamide Hydrogen bond donor/acceptor Facilitates target binding
Furan-2-ylphenyl Aromatic π-system Stabilizes ligand-receptor interactions
2-Hydroxyethyl chain Hydrophilic linker Improves aqueous solubility

This compound: Research Context

This compound represents a strategic fusion of pharmacophoric elements:

  • Thiadiazole Core : Serves as a bioisostere for carboxylic acid or amide groups, mimicking endogenous substrates.
  • Furan-Phenyl Hybrid : The furan ring’s oxygen atom participates in hydrogen bonding, while the phenyl group provides steric bulk, potentially improving selectivity for hydrophobic enzyme pockets.
  • Hydroxyethyl Spacer : Balances hydrophilicity and flexibility, enabling optimal orientation within binding sites.

Synthetic routes to this compound often involve cyclocondensation of thiosemicarbazides with ketones or aldehydes, followed by functionalization via nucleophilic acyl substitution. For instance, 4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized via POCl₃-mediated cyclization, then coupled with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine using carbodiimide chemistry.

Current Research Landscape and Knowledge Gaps

Recent studies have explored 1,2,3-thiadiazoles as:

  • Anticancer Agents : Derivatives inhibit Hsp90 chaperones by disrupting ATP-binding domains.
  • Antimicrobials : Thiadiazole-carboxamide hybrids exhibit MIC values of 2–8 µg/mL against E. coli and S. aureus.
  • Cytochrome P450 Inhibitors : The sulfur atom coordinates with heme iron, blocking oxidative metabolism.

However, critical gaps persist:

  • Structure-Activity Relationships (SAR) : The impact of furan substitution patterns on bioactivity remains underexplored.
  • Synthetic Scalability : Many routes require toxic reagents (e.g., thionyl chloride), necessitating greener alternatives.
  • Target Identification : Few studies have mapped the compound’s interactions with specific enzymes or receptors.

Table 2: Comparative Analysis of 1,2,3-Thiadiazole Derivatives

Derivative Biological Activity Key Finding Source
4-Methyl-5-carboxamide Anticonvulsant ED₅₀ = 12 mg/kg (MES test)
5-Aryl substituted Hsp90 inhibition IC₅₀ = 0.8 µM
Furan-containing Antimicrobial MIC = 4 µg/mL (E. coli)

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-15(23-19-18-10)16(21)17-9-13(20)11-4-6-12(7-5-11)14-3-2-8-22-14/h2-8,13,20H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDIKUYXVCWPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-2-yl phenyl intermediate: This step involves the reaction of furan-2-carboxylic acid with a phenyl derivative under specific conditions to form the furan-2-yl phenyl intermediate.

    Hydroxyethylation: The intermediate is then reacted with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group.

    Thiadiazole ring formation: The final step involves the cyclization of the intermediate with a thiadiazole precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promising results against various bacterial strains.

Case Study:
A study evaluated the antimicrobial activity of thiadiazole derivatives against Xanthomonas oryzae and Fusarium graminearum. The results indicated that certain derivatives exhibited inhibition rates exceeding 50% at concentrations of 100 μg/mL, outperforming standard bactericides like thiodiazolecopper .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells.

Case Study:
In vitro studies on human cancer cell lines (including A431 and HT-29) demonstrated that compounds similar to this compound inhibited cell proliferation significantly. One derivative exhibited an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line, indicating strong cytotoxic effects .

Anti-inflammatory Properties

Thiadiazole derivatives have been reported to possess anti-inflammatory activity. The inhibition of vascular endothelial growth factor receptor (VEGFR) pathways has been linked to their therapeutic effects.

Case Study:
One study highlighted that a related thiadiazole compound inhibited phosphorylation of VEGFR-2 in A431 cells, suggesting potential applications in treating inflammatory diseases .

Plant Protection

The antimicrobial properties of thiadiazoles make them suitable for agricultural applications as fungicides or bactericides.

Case Study:
Field trials have shown that thiadiazole-based compounds can effectively control plant pathogens such as Rhizoctonia solani, leading to improved crop yields and healthier plants .

Summary of Biological Activities

Activity Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialXanthomonas oryzae100 μg/mL
AntitumorMDA-MB-2313.3 μM
Anti-inflammatoryA431 Cancer CellsInhibition of VEGFR
Plant Pathogen ControlRhizoctonia solaniEffective Control

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,3-Thiadiazole Carboxamides

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Key Functional Groups Biological Target/Activity Evidence ID
Target Compound 1,2,3-Thiadiazole 4-Methyl, 5-carboxamide linked to 2-hydroxyethyl-4-(furan-2-yl)phenyl Furan, hydroxyethyl Hypothetical anticancer/calcium modulation N/A
BTP2 1,2,3-Thiadiazole 4-Methyl, 5-carboxamide linked to bis(trifluoromethyl)pyrazole-phenyl Trifluoromethyl pyrazole CRAC channel inhibitor; reduces TLR4-mediated ROS, calcium flux, and lung injury
Compound 7b (from ) 1,3,4-Thiadiazole Phenylthiazole-carbonyl and hydrazinecarbothioamide Thiazole, thioamide Anticancer (HepG-2: IC₅₀ = 1.61 µg/mL)
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole 5-Thioxo, N-phenyl carboxamide Thione, phenyl Not explicitly stated; structural precursor for S-alkyl derivatives
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole 5-Methylthio, N-phenyl carboxamide Methylthio, phenyl Not explicitly stated; synthesized via S-alkylation
Key Observations:
  • Core Heterocycle : The target compound and BTP2 share a 1,2,3-thiadiazole core, while others (e.g., compounds from ) use 1,3,4-thiadiazole. The position of sulfur and nitrogen atoms influences electronic properties and binding interactions.
  • Substituent Diversity :
    • The hydroxyethyl-furan-phenyl side chain in the target compound contrasts with BTP2’s bis(trifluoromethyl)pyrazole-phenyl group. Fluorinated groups enhance lipophilicity and metabolic stability, whereas the furan moiety may improve π-π stacking or hydrogen bonding .
    • Anticancer thiadiazoles (e.g., compound 7b) incorporate thiazole-thioamide motifs, which enhance cytotoxicity via DNA intercalation or kinase inhibition .

Pharmacological Activity and Mechanisms

Key Observations:
  • BTP2 demonstrates efficacy in calcium-dependent pathways, making it relevant in inflammation and lung injury. Its trifluoromethyl groups may enhance membrane permeability compared to the target compound’s furan .
  • Anticancer Thiadiazoles : Compounds 7b and 11 show potent activity against HepG-2 cells, suggesting that the thiadiazole-thioamide framework is critical for cytotoxicity. The target compound’s hydroxyethyl-furan group may confer distinct selectivity or reduce off-target effects .

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC17H16N2O4S
Molecular Weight312.32 g/mol
CAS Number2097902-39-9

The structure features a thiadiazole ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under discussion has been evaluated for these activities in various studies.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. For instance:

  • In vitro Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Fungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored through various mechanisms:

  • Cytotoxicity Tests : The compound was subjected to cytotoxicity assays against human cancer cell lines. Results showed selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways associated with cancer growth .

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Notably, compounds with halogen substitutions exhibited enhanced antibacterial effects against Gram-positive bacteria .
  • Evaluation of Anticancer Effects : In a study focusing on the synthesis and biological evaluation of thiadiazole derivatives, one compound demonstrated significant inhibition of tumor growth in mouse models, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions. For example, thiadiazole carboxamide derivatives are often synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate the product . Another approach uses acetonitrile as a solvent for initial condensation, followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core .
  • Key Considerations : Reaction time, solvent choice (e.g., DMF vs. acetonitrile), and catalyst selection (e.g., iodine) significantly influence yield.

Q. How is the compound characterized using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Used to confirm the presence of hydroxyethyl, furan, and thiadiazole moieties. For example, aromatic protons in furan appear at δ 7.2–7.8 ppm, while thiadiazole carbons resonate at ~160–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI at 70 eV) confirms molecular weight and fragmentation patterns. A related thiadiazole derivative showed an [M+1]⁺ peak at m/z 305 .
    • Data Interpretation : Cross-validation with computational simulations (e.g., ChemDraw or Gaussian) ensures structural accuracy.

Q. What purification methods are effective for isolating this compound?

  • Methodology : Recrystallization from DMSO/water (2:1) or ethanol/water mixtures is commonly employed . Column chromatography using silica gel (hexane/ethyl acetate gradient) resolves impurities from polar byproducts.
  • Yield Optimization : Typical yields range from 60–75%, depending on reaction scale and purification efficiency .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step of the thiadiazole core?

  • Methodology :

  • Catalyst Screening : Triethylamine and iodine in DMF enhance cyclization efficiency by promoting sulfur elimination and ring closure .
  • Reaction Kinetics : Monitoring via TLC or HPLC ensures timely termination to minimize side reactions (e.g., over-oxidation).
    • Contradiction Analysis : Yields vary between 50–80% across studies due to differences in solvent purity and catalyst ratios .

Q. How do structural modifications (e.g., furan substitution) impact bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Furan Replacement : Replacing the furan-2-yl group with phenyl or thiophene alters antimicrobial potency. For example, phenyl analogs show reduced activity against S. aureus compared to furan derivatives .
  • Hydroxyethyl Chain : Shortening the chain decreases solubility but improves membrane permeability in vitro .
    • Experimental Design : Use MIC assays and molecular docking (e.g., AutoDock Vina) to correlate structural changes with target binding (e.g., bacterial enzymes) .

Q. What in vitro models are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
    • Data Interpretation : Compare results to positive controls (e.g., ciprofloxacin) and validate with replicate experiments (n ≥ 3).

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